

Application Notes and Protocols for Studying Stomatal Conductance in Lycophyte Microphylls

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Compound of Interest

Compound Name: *Lycophyll*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lycophytes, an ancient lineage of vascular plants, possess unique leaf-like structures called microphylls. Studying the gas exchange characteristics of these microphylls is crucial for understanding the evolution of stomatal control. Unlike seed plants, where stomatal movements are tightly regulated by the phytohormone abscisic acid (ABA), lycophyte stomata exhibit a fundamentally different control mechanism. Research indicates that their guard cells are largely insensitive to ABA and respond passively to changes in leaf water potential[1][2]. This document provides detailed protocols for measuring stomatal conductance and density in lycophyte microphylls and for investigating their unique response to environmental and chemical cues.

Part 1: Measurement of Stomatal Conductance (g_s) using Infrared Gas Analysis (IRGA)

Stomatal conductance (g_s) quantifies the rate of gas diffusion (CO_2 entering or water vapor exiting) through the stomata. The most accurate method for this is using an Infrared Gas Analyzer (IRGA).

Key Challenge: The primary difficulty in measuring gas exchange in lycophytes is the small size of their microphylls. Standard leaf chambers are often too large. It is critical to use an IRGA system equipped with a small leaf chamber (e.g., with an area of 1 cm^2 or less) or a custom-

built chamber to ensure that the microphylls cover the entire measurement area and to achieve a proper seal.

Protocol 1: Stomatal Conductance Measurement

Objective: To measure the rate of stomatal conductance, transpiration, and photosynthesis in lycophyte microphylls under controlled conditions.

Materials:

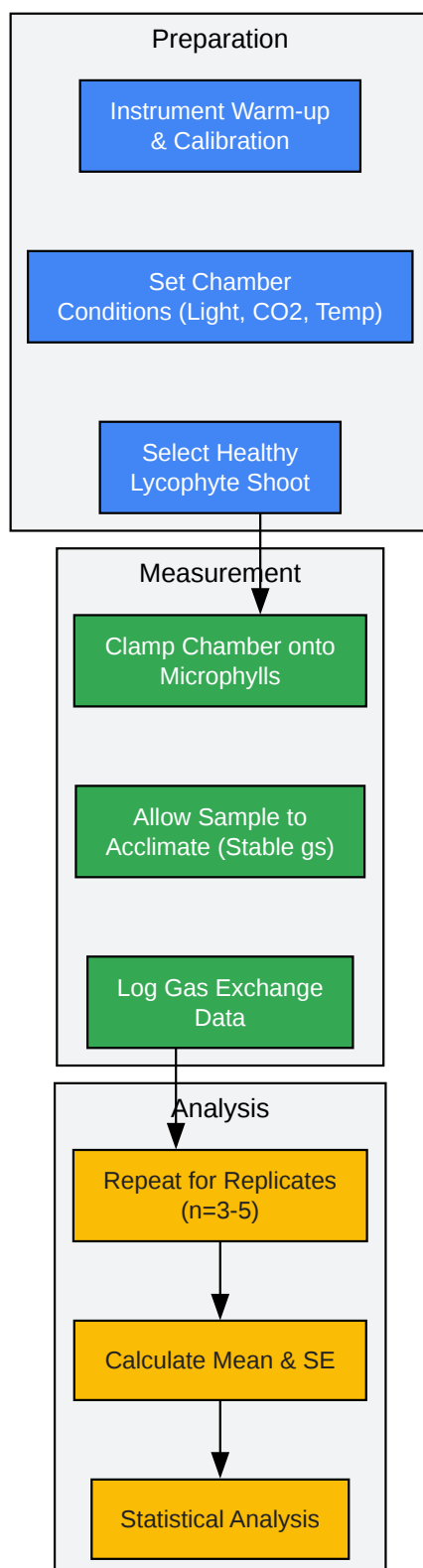
- Portable Photosynthesis System with an IRGA (e.g., LI-COR LI-6800, CID Bio-Science CI-340)[3].
- Small-area leaf chamber attachment.
- Light source (if not integrated into the chamber).
- CO₂ source for controlling chamber concentration.
- Healthy, well-watered lycophyte specimens (e.g., *Selaginella* species).
- Deionized water.

Procedure:

- Instrument Warm-up and Calibration:
 - Power on the IRGA system and allow it to warm up for at least 30 minutes to ensure sensor stability.
 - Calibrate the CO₂ and H₂O sensors according to the manufacturer's instructions. Perform an IRGA match to zero the differential between the sample and reference cells[4].
- Set Chamber Conditions:
 - Set the desired environmental parameters within the leaf chamber. Typical starting conditions are:
 - Flow Rate: 300-500 $\mu\text{mol s}^{-1}$.

- Photosynthetic Photon Flux Density (PPFD): $1000 \mu\text{mol m}^{-2} \text{s}^{-1}$ (or a level appropriate for the species).
- CO₂ Concentration (Reference): $400 \mu\text{mol mol}^{-1}$.
- Temperature: 25°C.
- Relative Humidity: 50-60%.
- Sample Selection and Acclimation:
 - Select a healthy, fully expanded shoot with numerous microphylls. Ensure the plant is well-watered to avoid drought stress-induced stomatal closure.
 - Carefully clamp the chamber over a section of the shoot, ensuring the entire chamber area is covered by microphylls. Check for leaks around the gaskets.
 - Allow the leaf to acclimate within the chamber until stomatal conductance, CO₂ assimilation (A), and transpiration (E) rates stabilize. This may take 10-30 minutes.
- Data Logging:
 - Once the readings are stable, log the measurement. Record stomatal conductance to water (gsw), net CO₂ assimilation (A), transpiration rate (E), and intercellular CO₂ concentration (Ci).
 - For each experimental condition, measure at least 3-5 replicate shoots to ensure statistical validity.

Experimental Workflow: Stomatal Conductance Measurement



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Caption: Workflow for measuring lycophyte stomatal conductance.

Part 2: Measurement of Stomatal Density

Stomatal density (the number of stomata per unit area) is an important anatomical trait that influences maximum potential stomatal conductance. The nail polish impression technique is a simple and effective method for this measurement.

Protocol 2: Stomatal Density using Epidermal Impressions

Objective: To determine the number of stomata per square millimeter on the microphyll surface.

Materials:

- Clear nail polish[5][6].
- Microscope slides and coverslips[5].
- Light microscope with an eyepiece graticule.
- Stage micrometer for calibration.
- Forceps[5].
- Lycophyte shoots.

Procedure:

- Sample Preparation:
 - Select a healthy, mature shoot.
 - Apply a thin, even layer of clear nail polish to the abaxial (lower) surface of the microphylls[5][7].
 - Allow the polish to dry completely (approximately 5-10 minutes)[6].
- Creating the Impression:

- Carefully use forceps to peel the dried nail polish layer from the microphylls[5]. This creates a clear impression of the epidermal cells and stomata.
- Place the impression flat on a clean microscope slide. A drop of water can be added before placing a coverslip to improve image clarity[5].
- Microscopy and Calibration:
 - Calibrate the eyepiece graticule using a stage micrometer at the desired magnification (e.g., 400x). Determine the area of the field of view or a single square of the graticule.
- Counting Stomata:
 - View the impression under the microscope and focus on a clear area.
 - Count the number of stomata within a defined area (e.g., the full field of view or a set number of graticule squares)[6][8].
 - Repeat the count in at least three different areas of the impression to get an average.
- Calculating Density:
 - Calculate the average number of stomata per unit area (mm²).
 - Formula: Stomatal Density = (Average number of stomata) / (Area of the field of view in mm²).

Part 3: Investigating Stomatal Responses

A key characteristic of lycophytes is their stomatal insensitivity to ABA. The following protocol is designed to test this hypothesis by comparing the response to that of a known ABA-sensitive plant, such as the angiosperm *Vicia faba* (fava bean).

Protocol 3: Testing Stomatal Response to Exogenous ABA

Objective: To determine if exogenous application of abscisic acid (ABA) induces stomatal closure in lycophytes.

Materials:

- IRGA system (as in Protocol 1).
- Lycophyte specimens (Selaginella) and a control seed plant (Vicia faba).
- Absciscic acid (ABA) solution (10 μ M in a buffer solution).
- Control buffer solution (without ABA).
- Small syringe or perfusion system to introduce the solution.

Procedure:

- Establish Baseline:
 - Using the IRGA, establish a stable baseline of stomatal conductance for both the lycophyte and the control plant under constant light, CO₂, and temperature, as described in Protocol 1.
- Introduce Control Solution:
 - While continuously measuring, feed the control buffer solution into the transpiration stream. This can be done by cutting the petiole (for Vicia) or stem (for Selaginella) under water and placing it in the solution, or by gently perfusing the leaf.
 - Monitor stomatal conductance for 30 minutes to ensure the solution itself does not cause a response.
- Introduce ABA Solution:
 - Replace the control buffer with the 10 μ M ABA solution.
 - Continuously monitor and log stomatal conductance for at least 60 minutes.
- Data Analysis:
 - Plot stomatal conductance over time for both species.

- Calculate the percentage change in stomatal conductance from the baseline after the addition of ABA.

Data Presentation: Expected Stomatal Responses

The following tables summarize the expected outcomes based on published literature[1][9].

Table 1: Comparative Stomatal Conductance (g_s) in Lycophytes vs. Seed Plants

Species Type	Typical Max. g_s ($\text{mmol m}^{-2} \text{s}^{-1}$)	Response to Darkness	Response to High VPD ¹
Lycophyte (Selaginella)	50 - 150	Slow closure	Passive closure
Seed Plant (Vicia faba)	200 - 400	Rapid closure	Active closure (ABA-mediated)
¹ Vapor Pressure Deficit			

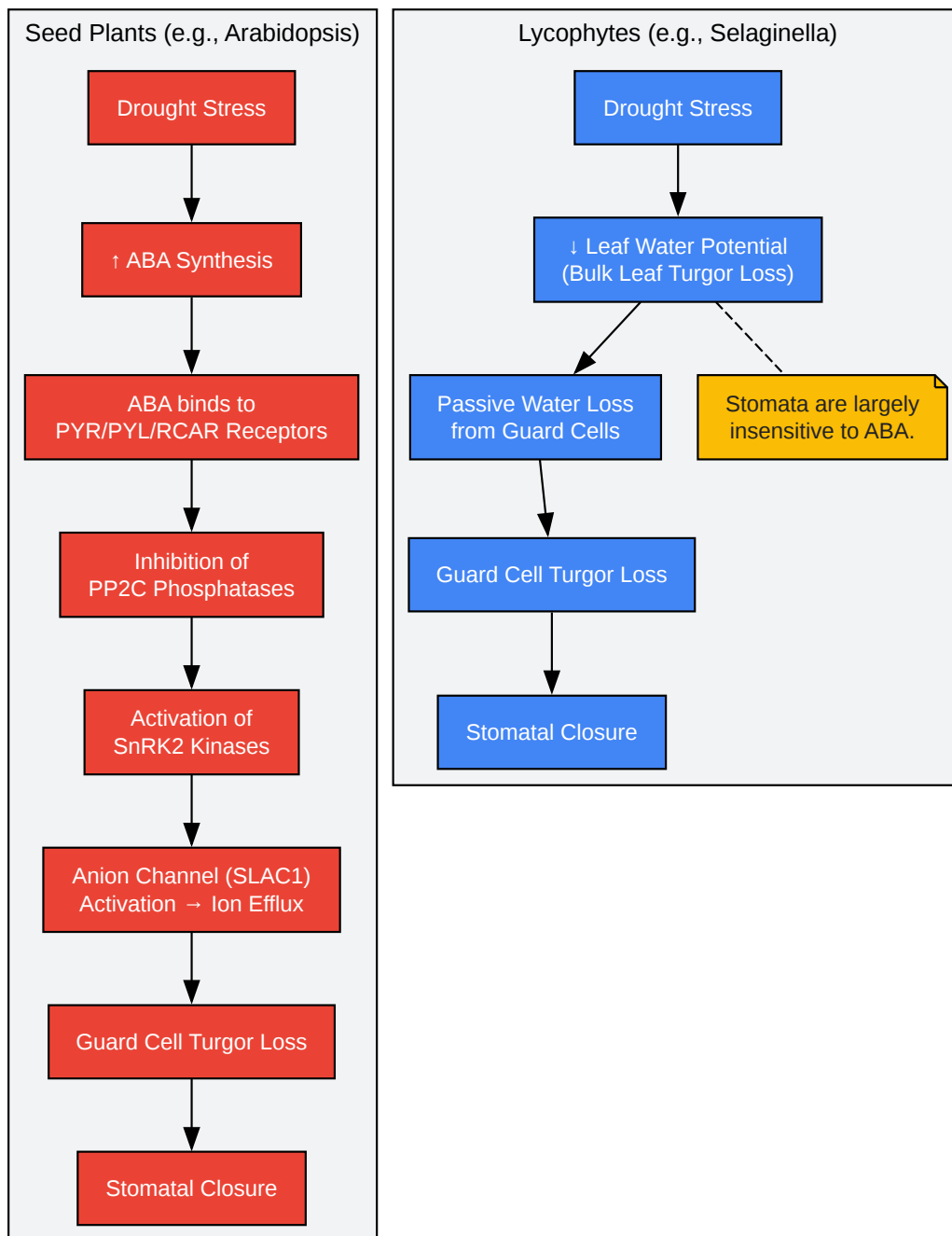
Table 2: Effect of Exogenous ABA on Stomatal Conductance

Species	Treatment	Baseline g_s ($\text{mmol m}^{-2} \text{s}^{-1}$)	g_s after 60 min ($\text{mmol m}^{-2} \text{s}^{-1}$)	% Change in g_s
Selaginella uncinata (Lycophyte)	Control Buffer	~100	~98	~ -2%
	10 μM ABA	~100	~88	< -15%[1]
Vicia faba (Seed Plant)	Control Buffer	~350	~345	~ -1.5%
	10 μM ABA	~350	~50	~ -85%[9]

Stomatal Control Mechanisms: A Comparative View

The fundamental difference in stomatal control between lycophytes and seed plants lies in their response to water stress and ABA. Seed plants utilize a complex ABA-mediated signaling cascade to actively close stomata. In contrast, lycophytes rely on a passive hydraulic mechanism where guard cell turgor changes directly with the water status of the surrounding leaf tissue^[2].

Signaling Pathway Comparison: Stomatal Closure



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Caption: Contrasting models of stomatal closure in seed plants and lycophytes.

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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Stomatal Conductance in Lycopphyte Microphylls]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022453#methodology-for-studying-stomatal-conductance-in-lycophyte-microphylls]

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